molecular formula C25H26N2O5S B2431101 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 402947-67-5

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2431101
CAS No.: 402947-67-5
M. Wt: 466.55
InChI Key: FIQXWFSYRDBELF-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of methoxyphenyl groups and a tosyl group suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, the compound contains methoxyphenyl groups and a tosyl group, which are likely to influence its chemical behavior .


Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse, given the presence of the reactive pyrazole ring and the various substituents. The methoxyphenyl groups might undergo reactions typical of aromatic ethers, while the tosyl group is a good leaving group and could be displaced in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazole ring and methoxyphenyl groups suggests that it might have significant π-π interactions, which could influence its solubility and reactivity .

Scientific Research Applications

Structural and Tautomerism Insights

The study on NH-pyrazoles, including compounds closely related to the one , sheds light on the structural nuances and tautomerism observed within these molecules. The research reveals complex patterns of hydrogen bonding and the stability of tautomers in different states, offering valuable insights into their chemical behavior and potential applications in material science and molecular engineering (Cornago et al., 2009).

Molecular Assembly and Crystal Structure

The formation of organized assemblies in protonated pyrazole-based ionic salts highlights the potential of such compounds in developing new materials with specific molecular architectures. These structures, driven by anion interactions, provide a foundation for innovations in nanotechnology and materials science (Zheng et al., 2013).

Antidepressant Activity Studies

Research into pyrazoline derivatives has identified potential antidepressant activities. These studies suggest that certain structural modifications can enhance this activity, indicating the role of such compounds in developing new therapeutic agents (Palaska et al., 2001).

Antioxidant and Cytotoxic Properties

A notable study synthesizes novel dihydro-pyrazoles and evaluates their antioxidant and cytotoxic activities. This research underscores the potential of pyrazole derivatives in combating oxidative stress and their viability as anticancer agents, paving the way for further pharmaceutical development (Yang et al., 2014).

Electrochromic Materials Development

The synthesis and characterization of pyrazoline derivatives for electrochromic applications demonstrate their utility in creating responsive materials. These materials show promise for use in smart windows, displays, and other technologies requiring materials that change color or transparency in response to electrical stimuli (Zhao et al., 2014).

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. This particular compound, with its unique combination of substituents, could be of interest in various areas of research .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-17-9-12-19(13-10-17)33(28,29)27-22(20-7-5-6-8-23(20)30-2)16-21(26-27)18-11-14-24(31-3)25(15-18)32-4/h5-15,22H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQXWFSYRDBELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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